molecular formula C18H25NO3 B1327273 Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate CAS No. 898773-91-6

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate

Cat. No.: B1327273
CAS No.: 898773-91-6
M. Wt: 303.4 g/mol
InChI Key: ZCHIRWCVPHTAFY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate: is an organic compound with the molecular formula C18H25NO3 It is a derivative of butyrate, featuring a piperidine ring attached to a phenyl group, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(piperidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require heating and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-phenylbutyrate: Lacks the piperidine ring, resulting in different biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    4-oxo-4-[2-(piperidinomethyl)phenyl]butanoic acid: The carboxylic acid derivative, which has different chemical properties and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(piperidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-9-5-4-8-15(16)14-19-12-6-3-7-13-19/h4-5,8-9H,2-3,6-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHIRWCVPHTAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643624
Record name Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-91-6
Record name Ethyl γ-oxo-2-(1-piperidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{2-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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